2-(1-adamantyl)-1-morpholinoethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-adamantyl)-1-morpholinoethan-1-one is a compound that features an adamantane core structure, which is a tricyclic hydrocarbon with a diamond-like framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-1-morpholinoethan-1-one typically involves the introduction of the adamantyl group to a morpholine derivative. One common method involves the reaction of 1-adamantyl bromide with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-adamantyl)-1-morpholinoethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The adamantyl group can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl carboxylic acid, while reduction may produce adamantyl alcohol.
Scientific Research Applications
2-(1-adamantyl)-1-morpholinoethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential drug candidate due to its unique structural properties.
Industry: The compound can be used in the production of advanced materials, including polymers and nanomaterials, due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-1-morpholinoethan-1-one involves its interaction with specific molecular targets. The adamantyl group can enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: A compound with a similar adamantyl core but with an amine group instead of a morpholine ring.
1-Adamantylmethanol: Features an adamantyl group attached to a methanol moiety.
1-Adamantylacetic acid: Contains an adamantyl group linked to an acetic acid functional group.
Uniqueness
2-(1-adamantyl)-1-morpholinoethan-1-one is unique due to the presence of both the adamantyl and morpholine groups. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(1-adamantyl)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c18-15(17-1-3-19-4-2-17)11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWHRKDHEURTIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC23CC4CC(C2)CC(C4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.